Methyl 2-(4,4-dimethylcyclohexylidene)acetate
Overview
Description
Methyl 2-(4,4-dimethylcyclohexylidene)acetate: is a chemical compound with the molecular formula C11H18O2
Synthetic Routes and Reaction Conditions:
From Cyclohexanone: The compound can be synthesized by reacting cyclohexanone with methyl acetoacetate in the presence of a strong base, such as sodium hydride (NaH), followed by dehydration.
From 4,4-Dimethylcyclohexanone: Another method involves the reaction of 4,4-dimethylcyclohexanone with methyl acetoacetate under similar conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: Substitution reactions can occur at the methyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-(4,4-dimethylcyclohexylidene)acetic acid.
Reduction: The reduction product is 2-(4,4-dimethylcyclohexylidene)ethanol.
Substitution: Various halogenated derivatives can be formed depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The exact mechanism by which Methyl 2-(4,4-dimethylcyclohexylidene)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.
Comparison with Similar Compounds
Methyl 2-(3,3-dimethylcyclohexylidene)acetate
Methyl 2-(2,2-dimethylcyclohexylidene)acetate
Methyl 2-(4-methylcyclohexylidene)acetate
This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new and exciting applications in the future.
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Properties
IUPAC Name |
methyl 2-(4,4-dimethylcyclohexylidene)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVAORMRPHFIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC(=O)OC)CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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